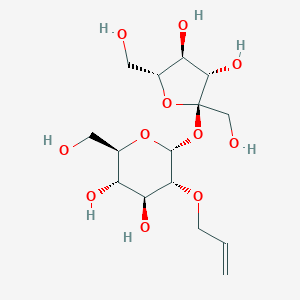
Sucrose, monoallyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose, monoallyl ether is a modified form of sucrose, a disaccharide composed of glucose and fructose. Allyl sucrose is synthesized by reacting sucrose with allyl chloride in the presence of a base. The resulting compound has a variety of potential applications, including as a food additive, a drug delivery vehicle, and a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of allyl sucrose is not fully understood, but it is believed to involve the modification of the sucrose molecule, which alters its properties and makes it more effective as a drug delivery vehicle. The compound has been shown to increase the solubility of certain drugs, allowing them to be absorbed more readily by the body.
Efectos Bioquímicos Y Fisiológicos
Allyl sucrose has been shown to have a variety of biochemical and physiological effects, including the ability to enhance the solubility and bioavailability of certain drugs. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing or treating diseases such as cancer and heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of allyl sucrose is its ability to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Direcciones Futuras
There are numerous potential future directions for research on allyl sucrose. One area of interest is the development of new drug delivery systems that incorporate allyl sucrose, which could improve the efficacy and safety of drugs used to treat a variety of diseases. Other potential areas of research include the use of allyl sucrose as a food additive or preservative, as well as its potential as a therapeutic agent for various diseases.
In conclusion, allyl sucrose is a promising compound with a variety of potential applications in medicine and food technology. While there is still much to learn about its mechanism of action and potential uses, the compound has already shown significant promise in improving the solubility and bioavailability of certain drugs, making them more effective in treating diseases. With further research, allyl sucrose could prove to be a valuable tool in the fight against a variety of diseases and health conditions.
Métodos De Síntesis
The synthesis of allyl sucrose involves the reaction of sucrose with allyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and typically requires several hours to complete. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Allyl sucrose has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, allyl sucrose has been studied for its potential as a drug delivery vehicle. The compound has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases such as cancer and diabetes.
Propiedades
Número CAS |
12002-22-1 |
|---|---|
Nombre del producto |
Sucrose, monoallyl ether |
Fórmula molecular |
C15H26O11 |
Peso molecular |
382.36 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1 |
Clave InChI |
PUHSGHNPZPIVLH-WYJKLPQKSA-N |
SMILES isomérico |
C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |
SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
SMILES canónico |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Otros números CAS |
12002-22-1 |
Sinónimos |
sucrose, monoallyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



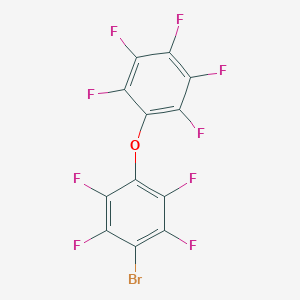

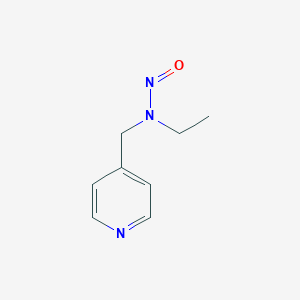
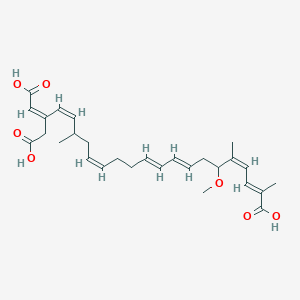
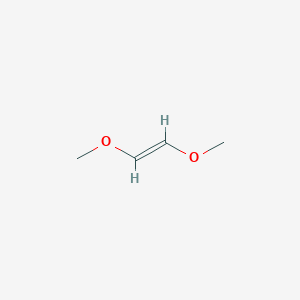
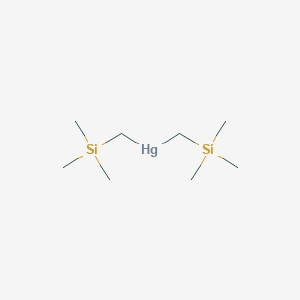
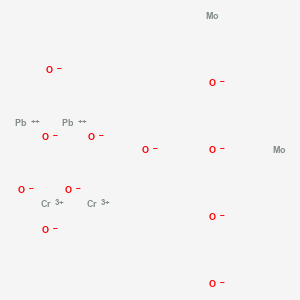
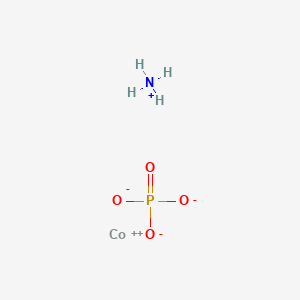
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
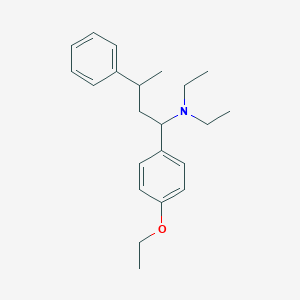
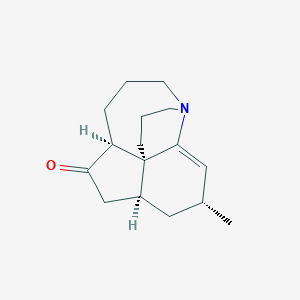
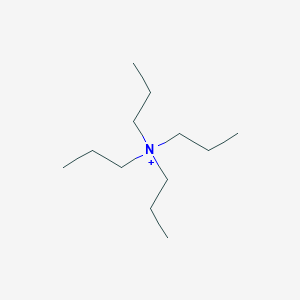
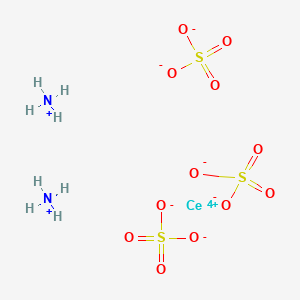
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)